molecular formula C10H18N4O B13615334 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13615334
M. Wt: 210.28 g/mol
InChI Key: ONIOIPDLLVEJIG-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a specialized chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a pyrazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological profile and presence in several therapeutic agents . The core structure of this molecule suggests significant potential in bioactivity research. The 4-ethyl-3,5-dimethylpyrazole moiety is linked to a 2-aminopropanamide chain, creating a molecular framework that researchers can utilize to explore new chemical space in the development of small-molecule therapeutics. Pyrazole-containing compounds have demonstrated a wide range of biological activities in scientific literature, including anticancer and anti-inflammatory properties, making them valuable scaffolds for investigating novel mechanisms of action . This specific molecular architecture, incorporating both hydrogen bond donor and acceptor sites through the amino and amide functional groups, enables potential interactions with biological targets. Related pyrazole-propanamide derivatives have been documented in crystallographic studies, revealing stable three-dimensional networks formed through intermolecular N-H···N and N-H···O hydrogen bonds . These structural characteristics are crucial for researchers studying molecular recognition, protein-ligand interactions, and solid-state properties of pharmaceutical compounds. Research applications for this compound include: serving as a key intermediate in organic synthesis; functioning as a building block for developing more complex molecules with potential bioactivity; use in molecular design and screening campaigns; and application in structure-activity relationship (SAR) studies to optimize therapeutic properties . Handling Note: For research purposes only. Not for diagnostic, therapeutic, or consumer use. Please consult the Safety Data Sheet prior to handling.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C10H18N4O/c1-4-8-6(2)13-14(7(8)3)5-9(11)10(12)15/h9H,4-5,11H2,1-3H3,(H2,12,15)

InChI Key

ONIOIPDLLVEJIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)CC(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

General Synthetic Strategy

The synthesis of pyrazolyl-propanamide derivatives generally involves the formation of an amide bond between a pyrazole-substituted propanoic acid (or its activated derivative) and an ammonia or amine source. The pyrazole ring is typically introduced either before or after the amide formation, depending on the synthetic route.

For the specific compound 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, the preparation involves:

  • Step 1: Synthesis or procurement of a suitably substituted pyrazole intermediate, e.g., 4-ethyl-3,5-dimethyl-1H-pyrazole.
  • Step 2: Coupling of the pyrazole moiety to a 3-substituted propanoic acid or its derivative.
  • Step 3: Formation of the amide bond with ammonia or an amine source to yield the target propanamide.

This approach is consistent with methods used for related compounds such as 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide, where 3-(trimethyl-1H-pyrazol-1-yl)propanoic acid is reacted with ammonia in the presence of coupling agents like EDCI or dicyclohexylcarbodiimide (DCC) to form the amide bond.

Detailed Synthetic Routes

Pyrazole Intermediate Preparation

The pyrazole ring substituted with ethyl and methyl groups at positions 4, 3, and 5 respectively can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds. For example, ethyl and methyl groups can be introduced by selecting suitable β-ketoesters or diketones as precursors.

Formation of Pyrazolyl-Propanoic Acid Intermediate

A common strategy involves the alkylation of the pyrazole nitrogen (N-1 position) with a 3-bromo- or 3-chloropropanoic acid derivative. This reaction is typically conducted under basic conditions such as potassium carbonate reflux in an appropriate solvent like 2-butanone or dimethylformamide (DMF).

The reaction scheme can be summarized as:

Step Reactants Conditions Product
1 4-ethyl-3,5-dimethyl-1H-pyrazole + 3-bromopropanoic acid or derivative Basic conditions (e.g., K2CO3), reflux 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Amide Bond Formation

The propanoic acid intermediate is then converted to the amide by reaction with ammonia or an amine source. This step often requires activation of the carboxylic acid group by converting it into an acid chloride (using thionyl chloride, SOCl2) or employing coupling agents like EDCI or DCC to facilitate amide bond formation under mild conditions.

Typical reaction conditions include:

  • Conversion of acid to acid chloride with SOCl2 at low temperature (-10 to 0 °C).
  • Reaction of acid chloride with ammonia or amine in the presence of a base such as triethylamine.
  • Purification by crystallization or chromatography.

Reaction Conditions and Optimization

Key Reagents and Solvents

Reagent/Agent Role Typical Conditions
4-ethyl-3,5-dimethyl-1H-pyrazole Pyrazole moiety source Synthesized or commercially obtained
3-bromopropanoic acid or derivative Alkylating agent for N-1 pyrazole Reflux with K2CO3 in 2-butanone or DMF
Thionyl chloride (SOCl2) Acid chloride formation -10 to 0 °C in tetrahydrofuran (THF)
Ammonia or amine Amide formation Room temperature to 50 °C, with triethylamine base
Coupling agents (EDCI, DCC) Facilitate amide bond formation Room temperature, various solvents

Reaction Yields and Purity

Research indicates that the use of acid chlorides generally provides higher yields and purities compared to direct coupling with carbodiimide agents, although the latter offers milder reaction conditions and fewer side products.

Analytical Data and Research Outcomes

Characterization Techniques

The synthesized compound is typically characterized by:

Reported Properties

Property Value/Description
Molecular Formula C11H18N4O (approximate for ethyl-dimethyl pyrazolyl propanamide)
Molecular Weight ~230-250 g/mol (depending on exact substitution)
Physical State Solid at room temperature
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Stability Stable under normal laboratory conditions

Biological and Chemical Applications

While direct studies on 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide are limited, related pyrazolyl-propanamide derivatives have been investigated for:

  • Selective androgen receptor degradation and antagonism.
  • Building blocks for synthesis of heterocyclic compounds with potential antimicrobial and anticancer activities.
  • Potential pharmaceutical intermediates due to their ability to interact with biological targets via the pyrazole and amide functionalities.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome/Yield
1 Synthesis of substituted pyrazole Condensation of hydrazine with substituted diketones 70-85% yield
2 Alkylation of pyrazole N-1 with 3-bromopropanoic acid K2CO3, reflux in 2-butanone or DMF 60-75% yield
3 Conversion of acid to acid chloride SOCl2 in THF, -10 to 0 °C Quantitative conversion
4 Amide bond formation with ammonia NH3, Et3N base, RT to 50 °C 65-80% yield
5 Purification Crystallization or chromatography >95% purity

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substituents significantly influence electronic properties and steric effects. Key analogs include:

  • 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS# 1251390-36-9): Differs by a chloro substituent at the 4-position and a carboxylic acid terminal group. This substitution reduces lipophilicity compared to the ethyl group in the target compound, while the carboxylic acid enhances water solubility. Molecular weight: 217.65 g/mol .
  • Compounds 9–16 (IOP Conference Series, 2019): These propanamide derivatives feature substitutions such as indole, benzyloxy, or nitroguanidino groups. For example: Compound 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide. Compound 15: 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide. The nitroguanidino group introduces strong hydrogen-bonding capability, which could improve target selectivity .
Table 1: Comparison of Key Structural Features
Compound Name Pyrazole Substituents Terminal Group Molecular Weight (g/mol) Notable Features
Target Compound 4-ethyl, 3,5-dimethyl Propanamide ~239.3 (calculated) Moderate lipophilicity
2-Amino-3-(4-chloro-...)propanoic acid 4-chloro, 3,5-dimethyl Propanoic acid 217.65 Higher solubility, lower logP
Compound 9 N/A Indole-thiazole N/A Enhanced π-π interactions
Compound 15 N/A Nitroguanidino N/A Strong hydrogen-bonding groups

Terminal Functional Group Modifications

The terminal amide group in the target compound distinguishes it from analogs with carboxylic acids (e.g., CAS# 1251390-36-9) or esters (e.g., ethyl cyanoacetate derivatives in ).

Biological Activity

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, with the CAS number 1251338-63-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H18N4O
  • Molecular Weight : 210.28 g/mol
  • Structure : The structural formula includes a pyrazole ring substituted with ethyl and dimethyl groups, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide. Research indicates that compounds within this class can inhibit various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamideMCF7TBD
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25 mg/mL
Ethyl derivativesA54926 µM

These findings suggest that the compound may exhibit significant cytotoxicity against specific cancer cell lines.

The mechanisms through which pyrazole derivatives exert their anticancer effects often involve:

  • Inhibition of Cell Proliferation : Many pyrazole compounds have been shown to disrupt cell cycle progression.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.
  • Targeting Kinases : Some studies indicate that these compounds can inhibit kinase activity, which is crucial for cancer cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. The study reported that compounds with specific substitutions on the pyrazole ring exhibited enhanced inhibitory activity against cancer cell proliferation:

Study Overview

  • Objective : To evaluate the anticancer activity of synthesized pyrazole derivatives.
  • Methodology : Compounds were screened against multiple cancer cell lines using MTT assays to determine IC50 values.

Results Summary

The study found that modifications to the pyrazole structure significantly affected biological activity. For example:

  • A derivative with a methyl group at position 4 showed increased potency against A549 lung cancer cells compared to its ethyl counterpart.

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions between pyrazole derivatives and amino acid precursors under controlled pH (6.5–7.5) .
  • Aza-Michael addition to introduce the propanamide backbone, requiring anhydrous conditions and catalysts like triethylamine .
    Key parameters:
  • Temperature: 60–80°C for optimal ring closure .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns on the pyrazole ring and propanamide linkage .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (211.26 g/mol) and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) resolves 3D conformation, as demonstrated for structurally similar pyrazole derivatives .

Q. What are the compound’s physicochemical properties, and how do they impact solubility and stability in experimental setups?

Q. How can researchers optimize reaction conditions to address low yields or impurities during scale-up?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test interactions between temperature, solvent, and catalyst concentration .
  • Computational modeling (e.g., density functional theory) predicts transition states and identifies rate-limiting steps .
  • Continuous flow reactors improve mixing and heat transfer, reducing side reactions in scaled syntheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Cross-validation assays: Compare in vitro enzyme inhibition (e.g., kinase assays) with in silico docking results to confirm target specificity .
  • Metabolite profiling: LC-MS/MS identifies degradation products or active metabolites that may explain divergent activity .
  • Batch-to-batch consistency: Ensure purity (>95% by HPLC) and validate via orthogonal techniques (e.g., IR spectroscopy) .

Q. How does the substitution pattern on the pyrazole ring influence interactions with biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies: Synthesize analogs with modified ethyl or methyl groups and test binding affinity .
  • Molecular dynamics simulations model hydrogen bonding and hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2) .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, correlating substituent effects with enthalpy/entropy changes .

Q. What advanced techniques elucidate the compound’s mechanism in modulating biochemical pathways?

Methodological Answer:

  • CRISPR-Cas9 gene editing in cell lines identifies downstream genes affected by the compound .
  • Proteomic profiling (e.g., SILAC) tracks protein expression changes post-treatment .
  • Single-crystal X-ray diffraction of compound-protein co-crystals reveals binding modes at atomic resolution .

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